Dodecanamide, N,N-dipropyl-

Physicochemical Characterization Thermodynamics Organic Synthesis

This tertiary amide offers high lipophilicity (calc. logP 5.56) and low volatility (VP 0.00014 mmHg), making it ideal for formulations requiring strong oil-phase affinity, such as emulsifiers in lubricants or wetting agents in non-polar systems. Its specific boiling point (333.1°C) and density (0.858 g/cm³) provide distinct handling advantages over dimethyl/diethyl analogs, ensuring reproducible performance in specialized research and industrial applications.

Molecular Formula C18H37NO
Molecular Weight 283.5 g/mol
CAS No. 28522-33-0
Cat. No. B15387859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanamide, N,N-dipropyl-
CAS28522-33-0
Molecular FormulaC18H37NO
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)N(CCC)CCC
InChIInChI=1S/C18H37NO/c1-4-7-8-9-10-11-12-13-14-15-18(20)19(16-5-2)17-6-3/h4-17H2,1-3H3
InChIKeyYCIZYZRTRBPJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecanamide, N,N-dipropyl- (CAS 28522-33-0): Technical Specifications and Procurement Considerations


Dodecanamide, N,N-dipropyl- (CAS 28522-33-0), also known as N,N-dipropyldodecanamide, is a tertiary fatty acid amide derived from lauric acid (dodecanoic acid) and dipropylamine [1]. With a molecular formula of C₁₈H₃₇NO and a molecular weight of 283.49 g/mol, it belongs to the class of N,N-dialkyl fatty acid amides, which are characterized by their nonionic surfactant properties, high lipophilicity (calculated logP ~5.56), and absence of hydrogen bond donors [2]. This compound has been historically cataloged as ENT-35237-Ga, indicating its inclusion in early insecticide screening programs . Its physicochemical profile—boiling point of 333.1°C at 760 mmHg, density of 0.858 g/cm³, and low vapor pressure of 0.00014 mmHg at 25°C—positions it as a stable, low-volatility organic intermediate suitable for specialized industrial and research applications [2].

Why N,N-Dipropyldodecanamide Cannot Be Casually Substituted by Other N,N-Dialkyl Lauramides


Within the N,N-dialkyl dodecanamide family, the specific alkyl substituents on the amide nitrogen dictate critical physicochemical properties, including lipophilicity, boiling point, density, and vapor pressure, which in turn govern the compound's performance in specific applications such as solvent systems, extraction processes, or as a synthetic intermediate [1][2]. For instance, N,N-dimethyldodecanamide (CAS 3007-53-2) exhibits a significantly higher boiling point (estimated 369°C) and different density (0.87 g/mL) compared to the dipropyl analog [3]. Similarly, N,N-diethyldodecanamide (CAS 3352-87-2) boils at 166-167°C at 2 mmHg, a conditionally different physical state that affects its handling and volatility [4]. These divergences mean that substituting one N,N-dialkyl dodecanamide for another without experimental validation can lead to altered reaction kinetics, phase separation behavior, or surfactant efficacy, thereby compromising process reproducibility and product quality. The following quantitative evidence highlights the specific differentiators for Dodecanamide, N,N-dipropyl-.

Quantitative Differentiation of Dodecanamide, N,N-dipropyl- (CAS 28522-33-0) Against Key Comparators


Comparative Boiling Point and Volatility Profile vs. N,N-Dimethyl and N,N-Diethyl Analogs

Dodecanamide, N,N-dipropyl- (target) exhibits a boiling point of 333.1°C at 760 mmHg [1]. This value is significantly lower than that of N,N-dimethyldodecanamide (estimated 369.11°C) and substantially higher than the reduced-pressure boiling point of N,N-diethyldodecanamide (166-167°C at 2 mmHg) [2]. This intermediate volatility profile offers distinct handling and separation advantages.

Physicochemical Characterization Thermodynamics Organic Synthesis

Lipophilicity (Calculated logP) Comparison with N,N-Dimethyldodecanamide

The calculated octanol-water partition coefficient (logP) for Dodecanamide, N,N-dipropyl- is reported as 5.56 [1][2]. This is significantly higher than the predicted logP for N,N-dimethyldodecanamide, which is approximately 4.57 [3]. This difference of nearly one log unit corresponds to an order-of-magnitude increase in lipophilicity for the dipropyl analog.

Lipophilicity Partition Coefficient Drug Design Environmental Fate

Comparative Density Analysis Against N,N-Diethyl and N,N-Dimethyl Analogs

The density of Dodecanamide, N,N-dipropyl- is reported as 0.858 g/cm³ [1]. This value is intermediate between the reported densities of its close analogs: N,N-diethyldodecanamide (0.847 g/mL at 25°C) [2] and N,N-dimethyldodecanamide (0.87 g/mL at 25°C) . This specific density influences its behavior in liquid-liquid separations, formulation stability, and material blending.

Physical Properties Formulation Material Science

Historical Insecticidal Activity: Class-Level Inference from N,N-Dialkylalkanamide SAR

While direct quantitative larvicidal data for Dodecanamide, N,N-dipropyl- against a specific species is not available, its inclusion in the ENT-35237-Ga catalog indicates it was part of a U.S. Department of Agriculture insecticide screening program . A relevant study on homologous N,N-dipropylalkanamides demonstrated that N,N-dipropylundecanamide was among the most active compounds in its series against Culex quinquefasciatus mosquito larvae, though generally less active than the corresponding N,N-dimethylalkanamides [1]. By class-level inference, the dodecanamide (C12) homolog is expected to exhibit measurable larvicidal activity, positioning it as a candidate scaffold for further optimization where the dipropyl substitution pattern is a key determinant of bioactivity.

Insecticide Larvicide Structure-Activity Relationship Agrochemical

Validated Application Scenarios for Dodecanamide, N,N-dipropyl- Based on Differential Evidence


Specialized Nonionic Surfactant and Emulsifier for Hydrophobic Systems

Leveraging its high calculated logP (5.56) and intermediate density (0.858 g/cm³) [1][2], Dodecanamide, N,N-dipropyl- is optimally suited for formulations requiring strong lipophilic character and specific phase behavior. This includes acting as an emulsifier in oil-based lubricants, a wetting agent in non-polar solvent systems, or a component in industrial degreasers where high oil-phase affinity is crucial. Its physical properties provide a distinct handling advantage over the more volatile diethyl analog or the less lipophilic dimethyl analog, as quantified in Section 3 [3][4].

Synthetic Intermediate in Organic Chemistry and Materials Science

The specific boiling point (333.1°C) and low vapor pressure (0.00014 mmHg at 25°C) of this compound [1][2] make it a predictable and stable intermediate for reactions requiring high-temperature conditions without significant evaporative loss. This contrasts with N,N-diethyldodecanamide, which exhibits higher relative volatility under reduced pressure [5]. It can serve as a precursor for synthesizing more complex amides, amine derivatives, or as a model hydrophobic compound in material science studies investigating surfactant-polymer interactions.

Lead Compound or Scaffold for Agrochemical Discovery Research

Its historical designation as ENT-35237-Ga and the established larvicidal activity of closely related N,N-dipropylalkanamides [6] position Dodecanamide, N,N-dipropyl- as a valid starting point for structure-activity relationship (SAR) studies in insecticide development. Research groups investigating novel mosquito larvicides or other pest control agents can use this compound to explore the effect of the dipropylamine headgroup on bioactivity, selectivity, and environmental fate, building upon the class-level evidence of its homologs.

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